2-(3,3-Difluoropyrrolidin-1-yl)aniline

Description

Properties

IUPAC Name |

2-(3,3-difluoropyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2/c11-10(12)5-6-14(7-10)9-4-2-1-3-8(9)13/h1-4H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUGSLXRCKSNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3,3-Difluoropyrrolidin-1-yl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

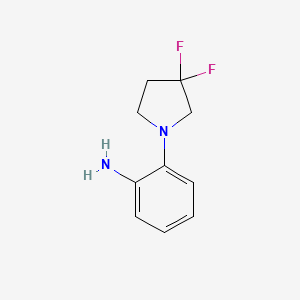

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety, which is crucial for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological effects through various mechanisms:

- Inhibition of Protein Kinases : The compound has been shown to selectively inhibit certain protein kinases involved in cancer pathways. In particular, it demonstrated potent inhibition against PI5P4Kγ with a value of 7.1 nM, indicating strong binding affinity .

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it was effective against non-small cell lung adenocarcinoma A549 cells and breast adenocarcinoma MDA-MB-231 cells .

- Anti-inflammatory Properties : The compound has also exhibited anti-inflammatory effects in vivo. In studies involving ovalbumin-induced asthmatic mice, it reduced airway hyperreactivity and eosinophil activity, suggesting potential therapeutic applications in respiratory diseases .

- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases by modulating autophagic pathways .

Structure-Activity Relationship (SAR)

The SAR studies for this compound have revealed important insights into how modifications to its structure can influence biological activity. Key findings include:

- Fluorination : The presence of fluorine atoms significantly enhances the potency of the compound against target enzymes compared to its non-fluorinated analogs.

- Substituent Variations : Variations in the substituents on the aniline portion affect binding affinity and selectivity towards different kinases. For example, substituents that increase lipophilicity tend to improve brain penetration and efficacy in neuropharmacological models .

Data Table: Biological Activity Summary

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 12 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls.

Case Study 2: Respiratory Disease Model

In another study focusing on respiratory diseases, mice were administered this compound prior to exposure to allergenic stimuli. The treatment led to a marked reduction in eosinophilic infiltration and inflammatory cytokine levels in lung tissues, highlighting its potential as an anti-asthmatic agent.

Scientific Research Applications

Medicinal Chemistry

2-(3,3-Difluoropyrrolidin-1-yl)aniline is utilized in the development of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For example:

- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of various enzymes, which is crucial in the treatment of diseases such as cancer and neurodegenerative disorders .

- Brain Penetration : Research indicates that derivatives of this compound can effectively penetrate the blood-brain barrier, making them candidates for central nervous system (CNS) therapies .

Synthesis of Complex Molecules

The compound serves as a key intermediate in organic synthesis:

- Building Block : It is employed in the synthesis of more complex organic molecules. This includes its use in creating fluorinated cyclic amines and other derivatives that are valuable in pharmaceutical chemistry .

- Reactions : The difluoropyrrolidinyl group can facilitate specific reactions such as photoredox-mediated radical cyclizations, which are useful for constructing diverse chemical libraries .

Biological Studies

The compound's interactions with biological systems have been a focus of research:

- Protein Binding Studies : Investigations into how this compound binds to proteins can provide insights into its mechanism of action and potential therapeutic effects .

- Structure-Activity Relationship (SAR) : Studies have been conducted to understand how variations in the structure affect biological activity, leading to optimized compounds with improved efficacy .

Case Study 1: Inhibition of PI5P4Kγ

A study identified derivatives of this compound as potent inhibitors of PI5P4Kγ, a kinase involved in lipid signaling pathways. These compounds demonstrated selective inhibition and favorable pharmacokinetic properties, making them promising candidates for further development as therapeutic agents targeting lipid metabolism disorders .

Case Study 2: Synthesis of Fluorinated Cyclic Amines

Research highlighted innovative synthetic routes involving this compound that led to the efficient production of fluorinated cyclic amines. These compounds displayed unique properties beneficial for drug development, showcasing the utility of this aniline derivative in expanding chemical diversity .

Comparison with Similar Compounds

Key Observations :

- Fluorination at the 3,3-positions balances lipophilicity and metabolic stability. The tetrafluoro analog’s shorter metabolic half-life suggests susceptibility to oxidative degradation .

- Ethoxy-linked derivatives exhibit improved solubility due to polar oxygen atoms, though this may reduce blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.